Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Description
Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (CAS RN: 876667-70-8) is a dihydropyridine derivative characterized by a partially saturated six-membered ring. Key structural features include:
- Hydroxyl group at position 6: Enhances hydrogen bonding capacity and polarity.
- Methyl ester at position 3: Influences lipophilicity and metabolic stability.
- Methyl substituent at position 2: Steric effects may modulate conformational flexibility.
Properties
IUPAC Name |
methyl 4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZWCHVKUNJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The final product is often purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The pyridine ring structure allows for π-π interactions with aromatic amino acids in the target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Research Implications
- Drug Design : The methyl ester group may serve as a prodrug motif, with hydrolysis yielding a carboxylic acid for enhanced target engagement.
Biological Activity
Molecular Characteristics
- Molecular Formula : C15H15FN2O4
- Molecular Weight : 306.29 g/mol
- IUPAC Name : Methyl 4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
The compound features key functional groups that may influence its biological activity, including a fluorophenyl group and hydroxyl functionalities.
Biological Activity Overview
The biological activity of MFAP has not been extensively documented in clinical trials or peer-reviewed studies. However, the structural components suggest potential activities based on established relationships with similar compounds.
1. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for predicting the biological activity of MFAP. The presence of the pyridine ring is significant as many pyridine derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains.
- Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress.
2. Case Studies and Research Findings
While specific studies on MFAP are scarce, related compounds provide insights into its potential effects:
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Hydroxyphenyl derivatives | Inhibitory effects on tyrosinase (anti-melanogenic) | |
| Dihydropyridine derivatives | Calcium channel antagonism |
These findings suggest that modifications to the dihydropyridine scaffold can lead to varied biological activities. The fluorophenyl substitution may enhance lipophilicity and improve interaction with biological targets.
Pharmacological Implications
The pharmacological implications of MFAP can be inferred from its molecular structure and related compounds:
- Potential as an Antioxidant : Given the presence of hydroxyl groups, MFAP could act as a free radical scavenger.
- Calcium Channel Modulation : Similar dihydropyridine compounds are known calcium channel blockers, which could indicate a similar mechanism for MFAP.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
